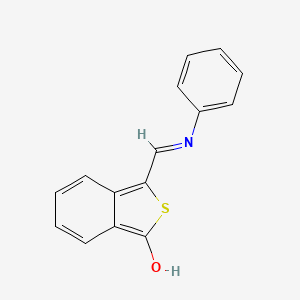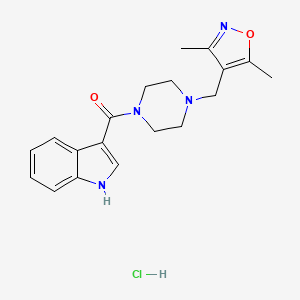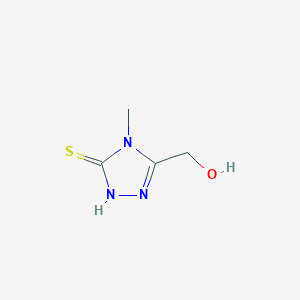
3-(anilinomethylene)-2-benzothiophen-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Anilinomethylene)-2-benzothiophen-1(3H)-one, commonly known as AMBT, is an organic compound that has been widely studied due to its diverse range of applications in the scientific community. It is a heterocyclic compound containing nitrogen, sulfur, and carbon. AMBT has been found to be highly reactive and can be used in various synthetic processes. It has been used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, it has been used in the synthesis of polymers, catalysts, and other materials. Furthermore, AMBT has been studied for its biochemical and physiological effects, which have been found to have potential applications in the medical field.
Aplicaciones Científicas De Investigación
Regioselective Synthesis of Benzothiophenes
Benzothiophenes are crucial for constructing molecules with significant societal relevance, including potential medical applications. The synthesis of C3-functionalized benzothiophenes through a novel method involving benzothiophene S-oxides offers a metal-free and regioselective approach. This process allows for the direct conversion of carbon–hydrogen bonds into carbon–carbon bonds under mild conditions, highlighting a significant advancement in the efficient elaboration of benzothiophenes (Shrives et al., 2017).
Chemosensors for Metal Ions
The development of efficient chemosensors for detecting metal ions is a vital area of research. Anthracene and pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole have shown high selectivity and sensitivity towards Al3+ ions, demonstrating their potential in environmental monitoring and health. These chemosensors can image intracellular Al3+ ions in living cells, offering insights into biological processes and disease mechanisms (Shree et al., 2019).
Electronic and Structural Characterization
The electronic and structural characterization of compounds related to 3-(anilinomethylene)-2-benzothiophen-1(3H)-one provides fundamental insights into their properties. Studies on molecules like 2-(trifluoromethyl)aniline reveal significant information on vibrational, structural, and electronic characteristics, contributing to a better understanding of such compounds in various applications, from materials science to pharmaceuticals (Arjunan et al., 2011).
Organic Solar Cells and Thin-Film Transistors
Benzothiophene derivatives have found applications in organic electronics, notably in organic solar cells and thin-film transistors. The synthesis of novel polymers incorporating benzothiophene units has led to materials with improved photovoltaic properties and charge transport abilities. These materials are crucial for developing more efficient and cost-effective solar energy technologies and electronic devices (Chakravarthi et al., 2014).
Quantum Chemical Modeling
Quantum chemical modeling of benzothiophene derivatives, including 1-(1, 3-Benzothiazol-2-yl)-3-(thiophene-5-carbonyl) thiourea, has been conducted to predict molecular structures, NMR characteristics, and electronic properties. These studies provide valuable insights into the design and optimization of these compounds for various applications, ranging from material science to drug discovery (Sheikhi & Shahab, 2017).
Propiedades
IUPAC Name |
3-(phenyliminomethyl)-2-benzothiophen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-15-13-9-5-4-8-12(13)14(18-15)10-16-11-6-2-1-3-7-11/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBTWKHMXCLBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)
![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943877.png)

![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)
![(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2943881.png)
![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)

